2,6-Di-tert-butylnaphthalene

Catalog No.
S662404
CAS No.
3905-64-4
M.F
C18H24
M. Wt
240.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Di-tert-butylnaphthalene

CAS Number

3905-64-4

Product Name

2,6-Di-tert-butylnaphthalene

IUPAC Name

2,6-ditert-butylnaphthalene

Molecular Formula

C18H24

Molecular Weight

240.4 g/mol

InChI

InChI=1S/C18H24/c1-17(2,3)15-9-7-14-12-16(18(4,5)6)10-8-13(14)11-15/h7-12H,1-6H3

InChI Key

TZGXZNWUOXLMFL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C=C(C=C2)C(C)(C)C

Organic electronics

  • Hole-transport material (HTM): 2,6-DTBN exhibits excellent hole-transporting capabilities, making it a valuable material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) []. Its bulky tert-butyl groups enhance thermal stability and prevent aggregation, crucial features for efficient device operation [].

Organic synthesis

  • Sterically hindered building block: The bulky tert-butyl groups in 2,6-DTBN introduce steric hindrance, influencing the reactivity and selectivity of chemical reactions. This property makes 2,6-DTBN a valuable building block for synthesizing complex organic molecules with specific functionalities [].

Supramolecular chemistry

  • Self-assembly: 2,6-DTBN can self-assemble into well-defined supramolecular structures due to its specific interactions between the naphthalene core and the tert-butyl groups. These structures have potential applications in areas like drug delivery, sensors, and catalysis [].

Material science

  • Organic light-emitting polymers (OLEPs): 2,6-DTBN can be incorporated into the backbone of OLEPs, modifying their physical and luminescent properties. This approach allows for the development of novel materials with tailored emission colors and efficiencies [].

2,6-Di-tert-butylnaphthalene is an aromatic hydrocarbon with the chemical formula C₁₈H₂₄. It features two tert-butyl groups attached to the naphthalene ring at the 2 and 6 positions. This compound is characterized by its high stability due to steric hindrance provided by the bulky tert-butyl groups, which also influence its solubility and reactivity in various chemical environments .

Such as:

  • Electrophilic Substitution: The presence of tert-butyl groups can direct electrophiles to the remaining positions on the naphthalene ring.
  • Alkylation Reactions: It can react with alkyl halides in the presence of bases to form higher alkylated products .
  • Oxidation: Under certain conditions, 2,6-di-tert-butylnaphthalene can be oxidized to form corresponding ketones or phenols.

Research has indicated that 2,6-di-tert-butylnaphthalene exhibits antioxidant properties, which may be beneficial in various biological contexts. Its ability to stabilize free radicals makes it a candidate for further studies in pharmacology and toxicology . Additionally, it has been explored for its potential in inhibiting asphaltene precipitation in crude oil systems, which highlights its industrial relevance .

Several methods have been developed for synthesizing 2,6-di-tert-butylnaphthalene:

  • Direct Alkylation: Naphthalene can be alkylated using tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
  • Tert-Butylation of Naphthol Derivatives: Starting from naphthol derivatives, tert-butylation can be achieved using tert-butanol and an acid catalyst under controlled conditions .
  • Catalytic Methods: Advanced catalytic techniques using zeolites or other solid acids have also been reported for regioselective synthesis .

2,6-Di-tert-butylnaphthalene finds applications across various fields:

  • Industrial Additives: It is used as an additive in lubricants and fuels to enhance stability and performance.
  • Chemical Intermediates: This compound serves as a precursor for synthesizing other organic compounds and materials.
  • Research: Its unique properties make it a subject of study in materials science and organic chemistry.

Studies have shown that 2,6-di-tert-butylnaphthalene plays a role in stabilizing asphaltenes in crude oil. Molecular dynamics simulations indicate that it effectively inhibits asphaltene aggregation and precipitation, which is crucial for improving oil recovery processes . Its interactions with other hydrocarbons and solvents have also been analyzed to understand its behavior in complex mixtures.

Several compounds share structural similarities with 2,6-di-tert-butylnaphthalene. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-MethylnaphthaleneOne methyl group on naphthaleneLess sterically hindered than 2,6-di-tert-butylnaphthalene
2,6-Di-tert-butylphenolContains a phenolic groupExhibits different reactivity due to hydroxyl group
3-Methyl-2,6-di-tert-butylnaphthaleneMethyl group at the 3 positionAlters electronic distribution on the naphthalene ring
1,5-Di-tert-butylnaphthalenetert-Butyl groups at different positionsDifferent steric effects leading to varied reactivity

The presence of two bulky tert-butyl groups at the 2 and 6 positions significantly influences the physical and chemical properties of 2,6-di-tert-butylnaphthalene compared to these similar compounds.

XLogP3

6.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

3905-64-4

Wikipedia

2,6-Di-tert-butylnaphthalene

Dates

Last modified: 08-15-2023

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